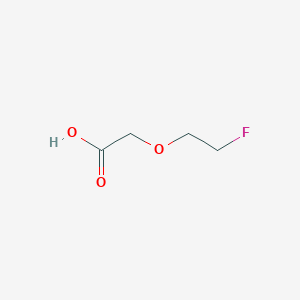

2-(2-Fluoroethoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITBAMKGKIJYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149605-55-0 | |

| Record name | 2-(2-fluoroethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Fluoroalkyl Ethers in Organic Synthesis

Fluoroalkyl ethers, characterized by an ether linkage to a fluorine-containing alkyl group, have garnered significant attention in organic synthesis. The introduction of a fluoroalkoxy moiety, such as the 2-fluoroethoxy group found in 2-(2-fluoroethoxy)acetic acid, can profoundly influence a molecule's physicochemical properties. Researchers leverage these effects to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of biologically active compounds.

The synthesis of molecules containing the fluoroethoxy group is an active area of research. For instance, novel analogs of 2-methoxyestradiol, such as 2-fluoroethoxyestradiol, have been synthesized to explore their potential as anti-tumor agents. nih.gov In these syntheses, the fluoroethoxy group is typically introduced via Williamson ether synthesis, reacting a hydroxyl group with a fluoroethylating agent like 1-bromo-2-fluoroethane. nih.gov This strategic incorporation of the fluoroethoxy group is a recurring theme in the development of new therapeutic and diagnostic agents.

Interactive Table: Examples of Bioactive Molecules Incorporating the Fluoroethoxy Moiety

| Compound Class | Specific Example | Research Application |

|---|---|---|

| Estradiol Analogs | 2-Fluoroethoxyestradiol | Anti-tumor agent development nih.gov |

| Diphenylsulfide Derivatives | 4-methyl-substituted diphenylsulfide with a 2-fluoroethoxy side-chain | PET imaging agents for serotonin (B10506) transporters researchgate.net |

| Lobelane (B1250731) Analogs | Lobelane analogue with a 4-(2-fluoroethoxy) substituent | Selective inhibitors for vesicular monoamine transporter-2 (VMAT2) lookchem.com |

The Significance of Fluorinated Carboxylic Acids in Biological and Chemical Systems

The carboxylic acid functional group is ubiquitous in nature and synthetic chemistry, known for its acidity and ability to participate in hydrogen bonding. wikipedia.org When combined with fluorine atoms, the properties of carboxylic acids are significantly altered. The high electronegativity of fluorine can increase the acidity of the carboxylic acid and influence its binding interactions within biological systems.

A critical aspect of the biological significance of compounds containing a 2-fluoroethoxy group is their metabolic fate. Research on 2-fluoroethanol (B46154), the alcohol component of 2-(2-fluoroethoxy)acetic acid, has shown that it can be metabolized in vivo. The metabolic pathway involves the oxidation of 2-fluoroethanol by alcohol dehydrogenase to form fluoroacetaldehyde, which is then further oxidized to fluoroacetate. wikipedia.org Fluoroacetate is a well-known toxin that can enter the citric acid cycle (TCA cycle) by converting to fluorocitrate, which then inhibits the enzyme aconitase, leading to a disruption of cellular energy metabolism. wikipedia.org This metabolic activation to a toxic species underscores the profound impact that even a single fluorine atom can have on the biological activity of a small molecule.

Overview of Academic Research Trajectories for 2 2 Fluoroethoxy Acetic Acid

The academic research involving the 2-(2-fluoroethoxy)acetic acid scaffold and, more broadly, the 2-fluoroethoxy moiety, is predominantly directed towards the development of specialized molecules for biomedical imaging and therapeutics. The introduction of this group is often a strategic decision to enhance the properties of a lead compound.

A major trajectory is the creation of radiotracers for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) radioisotope is ideal for PET due to its convenient half-life and low positron energy. researchgate.net The 2-[¹⁸F]fluoroethoxy group serves as a valuable tag for labeling biomolecules. Research has focused on synthesizing various PET ligands containing this moiety for imaging specific biological targets, such as:

Serotonin (B10506) Transporters (SERT): Diphenylsulfide derivatives with a 2-fluoroethoxy side-chain have been developed as potential PET imaging agents for SERT, showing high binding affinity and improved metabolic stability. researchgate.net

Cholinergic Neurons: A benzovesamicol (B1254894) derivative, [¹⁸F]FEOBV, which incorporates a 2-[¹⁸F]fluoroethoxy group, was synthesized as a radiotracer to map cholinergic neurons. umich.edu

Another significant research direction is the modification of known bioactive compounds to improve their therapeutic potential. By replacing other functional groups with a 2-fluoroethoxy group, researchers aim to create analogues with superior selectivity and metabolic profiles. For example, lobelane (B1250731) analogues featuring a 4-(2-fluoroethoxy) substituent have been shown to retain high affinity for the vesicular monoamine transporter-2 (VMAT2) while exhibiting enhanced selectivity over other monoamine transporters. lookchem.com

Interactive Table: Research Applications of the 2-Fluoroethoxy Moiety

| Research Area | Target/Application | Key Finding |

|---|---|---|

| Neurotransmitter Transporter Imaging | Serotonin Transporter (SERT) | 2-Fluoroethoxy-substituted ligands showed higher metabolic stability and significant brain uptake in rats. researchgate.net |

| Neurotransmitter System Imaging | Cholinergic Neurons | [¹⁸F]FEOBV was developed as a PET radiotracer for mapping these specific neurons. umich.edu |

| Drug Development for Addiction | Vesicular Monoamine Transporter-2 (VMAT2) | A lobelane analogue with a 4-(2-fluoroethoxy) group showed greatly enhanced selectivity for VMAT2. lookchem.com |

Advanced Synthetic Methodologies for this compound and Its Structural Analogs

The synthesis of this compound and its related compounds is a critical area of research, driven by their potential applications in various scientific fields. This article explores advanced synthetic strategies for constructing this molecule, focusing on the introduction of the fluoroethoxy moiety and the functionalization of the carboxylic acid group.

Comprehensive Spectroscopic and Structural Characterization of 2 2 Fluoroethoxy Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-(2-Fluoroethoxy)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. In the case of this compound, these spectra reveal the distinct chemical environments of the protons and carbons within the molecule.

The ¹H NMR spectrum of a related compound, 3-(2-Fluoroethoxy)benzaldehyde, shows characteristic signals for the fluoroethoxy group. mdpi.com The protons of the methylene (B1212753) group adjacent to the fluorine atom (F-CH₂) appear as a doublet of triplets, while the protons of the methylene group adjacent to the oxygen atom (O-CH₂) also exhibit a doublet of triplets splitting pattern due to coupling with both the adjacent methylene protons and the fluorine atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity (due to F) |

|---|---|---|---|---|

| HOOC- | ~10-12 | singlet | ~170-175 | singlet |

| -O-C H₂-COOH | ~4.2 | singlet | ~68 | singlet |

| F-CH₂-C H₂-O- | ~3.8 | triplet of triplets | ~69 | doublet |

| F -CH₂-CH₂-O- | ~4.6 | doublet of triplets | ~83 | doublet |

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

Fluorine-19 (¹⁹F) NMR is a powerful tool for directly probing the environment of fluorine atoms in a molecule. The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum provide valuable information about the electronic environment and neighboring atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of atoms within a molecule. libretexts.orgemerypharma.com

COSY spectra reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, a COSY experiment would show correlations between the protons of the two methylene groups in the fluoroethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons. hmdb.ca This technique would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away. emerypharma.com This is particularly useful for identifying the connectivity across the ether linkage and to the carboxylic acid group. For example, an HMBC experiment would show a correlation between the protons of the -O-CH₂- group and the carbonyl carbon of the acetic acid moiety.

These 2D NMR experiments, when used in conjunction, provide unambiguous evidence for the complete structural assignment of this compound. libretexts.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. emerypharma.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the exact molecular formula. For derivatives containing a 2-fluoroethoxy group, electrospray ionization (ESI) is a common soft ionization technique used to generate the molecular ion, often as a sodium adduct [M+Na]⁺. semanticscholar.org

The fragmentation pattern in a mass spectrum gives clues about the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org For this compound, fragmentation would also be expected to occur at the ether linkage.

Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on general fragmentation patterns.

| Fragment Ion | Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₄H₈FO₃⁺ | 123.0452 | Protonated molecule |

| [M-OH]⁺ | C₄H₆FO₂⁺ | 105.0346 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₃H₆FO⁺ | 77.0397 | Loss of carboxyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These vibrations are characteristic of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carboxylic acid and the C-F and C-O bonds. Key expected vibrational frequencies include:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

C-O stretching vibrations from the ether and carboxylic acid groups, in the region of 1300-1000 cm⁻¹.

A C-F stretching vibration, which is typically strong and found in the 1100-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C-C skeletal vibrations are usually strong. researchgate.netspectrabase.com The C-F stretch is also Raman active. For acetic acid, characteristic Raman bands are observed for C-H bending, C=O stretching, C-O stretching, and OCO bending. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Based on data for acetic acid and general group frequencies. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | ~1665 (strong) |

| C-O (Ether & Acid) | Stretching | 1300-1000 (strong) | ~1200 |

| C-F | Stretching | 1100-1000 (strong) | Active |

X-ray Crystallography and Conformational Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself was not found in the search results, studies on its derivatives provide insight into its likely solid-state conformation and intermolecular interactions.

For example, the crystal structures of derivatives of L-ascorbic acid have been determined, revealing details about their molecular conformation and hydrogen bonding networks. researchgate.net In one study, a derivative containing a 4-(2-fluoroethoxy)benzyl group was synthesized and characterized. researchgate.net The analysis of homonuclear and heteronuclear coupling constants in NMR can also provide information about the preferred conformation in solution. researchgate.net

The introduction of a fluoroethoxy group can influence the crystal packing and intermolecular interactions. For instance, derivatives of 2-(2-fluoroethoxy)benzaldehyde (B159610) can form planar molecular layers through C–H···O hydrogen bonds. The conformation of the fluoroethoxy chain itself can be affected by torsional strain. In the solid state, this compound would be expected to form dimers through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids.

Computational and Theoretical Chemistry of 2 2 Fluoroethoxy Acetic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic properties of 2-(2-fluoroethoxy)acetic acid. arabjchem.orgarxiv.org These methods allow for a detailed analysis of the molecule's geometry, stability, and electron distribution.

The energetics of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. arabjchem.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. researchgate.net While specific energetic values for this compound are not widely published, the calculated total energy of related metal complexes has been shown to be negative, indicating their stability. ajol.info

Table 1: Representative Calculated Energetic Properties for Organic Molecules (Note: This table is illustrative of typical data obtained from quantum chemical calculations and does not represent specific data for this compound, which is not readily available in the cited literature.)

| Parameter | Description | Typical Method |

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | DFT/B3LYP |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | DFT/B3LYP |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | DFT/B3LYP |

The charge distribution within this compound can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These calculations provide insight into the partial charges on each atom, revealing the molecule's polarity and the location of electron-rich and electron-deficient centers.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. ajol.inforesearchgate.net It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net In a typical MEP map, regions of negative potential (often colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. pearson.com For acetic acid, the most acidic hydrogen is associated with the carboxyl group, which is clearly identifiable on an electrostatic potential map. pearson.com The presence of the electronegative fluorine atom in this compound is expected to significantly influence the charge distribution and MEP.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction mechanisms and identify the transition states involved. acs.org This is crucial for understanding how this compound might participate in chemical reactions, such as its metabolism or synthesis. For instance, the metabolism of similar compounds has been shown to proceed via oxidation, and computational studies can elucidate the preferred sites of such reactions. uantwerpen.be

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. For example, in the nucleophilic substitution reactions of related furanosyl acetals, computational modeling has been used to compare the energy barriers of different reaction pathways, thereby explaining the observed stereoselectivity. acs.org Such analyses for this compound could predict its reactivity in various chemical environments.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be predicted using the electronic parameters derived from quantum chemical calculations. The HOMO and LUMO energies, for example, indicate the molecule's ability to donate or accept electrons. arabjchem.org Fukui functions can also be calculated to identify the most reactive sites within the molecule for different types of reactions. researchgate.net

In the context of drug design and materials science, it is important to understand how structural modifications affect a molecule's properties. For example, the introduction of a 2-fluoroethoxy group has been shown to be a relatively neutral substitution with respect to biological potency and selectivity in certain complex molecules, suggesting it may not drastically alter the parent molecule's primary interactions. uantwerpen.be However, in other systems, fluorine-containing groups have been shown to significantly impact reactivity and metabolic stability. vulcanchem.com Computational studies can systematically evaluate these effects, guiding the design of new compounds with desired properties.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility and dynamic behavior of molecules over time. nsf.govrsc.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative populations. nih.gov This is important because the biological activity or chemical reactivity of a molecule can depend on its conformation. MD simulations can be performed in various environments, such as in a vacuum, in water, or in a lipid bilayer, to understand how the surroundings affect the molecule's flexibility. nih.gov The results of these simulations can provide insights into properties like substrate binding and translocation across membranes. rsc.org

Academic Research Applications and Derivative Design Strategies

Applications in Non-Clinical Drug Discovery and Development

Direct applications of 2-(2-Fluoroethoxy)acetic acid in non-clinical drug discovery and development are not prominently documented in existing literature. However, the structural motif of a fluoroethoxy group is relevant in medicinal chemistry for its potential to modulate the physicochemical properties of bioactive molecules.

Bioisosteric Strategies in Ligand Design

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic profile, or to reduce toxicity. The 2-fluoroethoxy group can be considered a bioisostere for other small alkoxy or alkyl groups. The introduction of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding interactions by influencing its electronic properties and ability to form hydrogen bonds. While there is no specific data on the use of this compound as a bioisosteric replacement, the principle of using fluoroalkoxy groups to fine-tune drug candidates is a common practice in medicinal chemistry.

Modulation of Enzyme Activity (e.g., Aconitase, PDE, dCK, AChE)

There is no specific evidence to suggest that this compound is a modulator of Aconitase, Phosphodiesterase (PDE), deoxycytidine kinase (dCK), or Acetylcholinesterase (AChE). Research on inhibitors for these enzymes typically involves more complex molecular scaffolds.

Aconitase: Aconitase is famously inhibited by fluoroacetate, which is metabolized to fluorocitrate. nih.govnih.gov This inhibition is a classic example of "lethal synthesis." While this compound contains a fluorine atom, its structure is significantly different from fluoroacetate, and there is no literature to suggest it acts as an aconitase inhibitor.

Phosphodiesterase (PDE): PDE inhibitors are a broad class of drugs with diverse structures, often containing heterocyclic ring systems. nih.gov There is no indication that a simple molecule like this compound would exhibit significant PDE inhibitory activity.

Deoxycytidine Kinase (dCK): dCK inhibitors are typically nucleoside analogs that interfere with the synthesis of DNA precursors. nih.govpatsnap.comwikipedia.org The structure of this compound does not align with known scaffolds for dCK inhibition.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat conditions like Alzheimer's disease and myasthenia gravis. wikipedia.orgnih.govdrugs.comwebmd.com These inhibitors often have complex structures designed to fit into the active site of the enzyme, a characteristic that this compound lacks.

Development of Molecular Probes for Biochemical Research (e.g., PET)

The 2-(2-[¹⁸F]Fluoroethoxy)ethyl group has been successfully incorporated into various molecules to create radiotracers for Positron Emission Tomography (PET) imaging. radiologykey.comnih.govnih.govacs.org This labeling strategy takes advantage of the favorable properties of the fluorine-18 (B77423) isotope. While this compound itself is not a PET tracer, its fluoroethoxy moiety is a key component in the synthesis of these advanced imaging agents. For example, molecules containing the (2-(2-[¹⁸F]fluoroethoxy)ethyl) group have been developed as potential PET tracers for myocardial imaging. nih.govnih.gov

Contributions to Agrochemical Innovations

There is no available information to suggest that this compound has been investigated or utilized in the development of new agrochemicals. Research in this area is extensive but does not appear to include this specific compound.

Exploration in Advanced Materials Science

The primary focus in materials science related to fluoroethoxy structures is on perfluorinated compounds like Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid (EEA), which is used in the manufacturing of fluoropolymers. nih.govnih.govacs.org These polymers are valued for their chemical resistance and thermal stability. There is no indication in the available literature that the non-perfluorinated this compound is used in advanced materials science.

Environmental Chemical Studies

Environmental studies have extensively investigated various per- and polyfluoroalkyl substances (PFAS) due to their persistence and potential toxicity. service.gov.ukchemrxiv.org These studies have included Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid (EEA) as a compound of interest, particularly in the context of emissions from fluoropolymer production facilities. nih.govnih.govacs.org However, there are no corresponding environmental studies focused on this compound, likely due to its different chemical properties and lack of large-scale industrial use.

Unraveling the Chemistry of this compound: Research Applications and Derivative Design

A deep dive into the academic and industrial interest surrounding this compound reveals a focus on its environmental fate as a member of the broader class of fluoroether carboxylic acids and its potential as a scaffold for the design of novel chemical derivatives. Research efforts are primarily centered on understanding its persistence, degradation pathways, and the development of strategies to modify its structure for various applications.

The unique chemical properties imparted by the fluorine atom and the ether linkage in this compound have made it a subject of interest in environmental science and synthetic chemistry. Its status as a per- and polyfluoroalkyl substance (PFAS) drives research into its environmental behavior, while its functional groups offer opportunities for the creation of diverse molecular architectures.

Degradation Pathways of Fluoroether Carboxylic Acids

The degradation of fluoroether carboxylic acids like this compound is a complex process influenced by the presence of the ether oxygen atom. This structural feature distinguishes their degradation from that of traditional perfluorocarboxylic acids. The ether linkage can increase the bond dissociation energy of the C-F bonds on adjacent carbon atoms, which can hinder reductive defluorination. However, the cleavage of the ether C-O bonds is a critical step in their breakdown, often leading to the formation of unstable perfluoroalcohols that can further decompose.

Studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that thermal degradation can lead to the cleavage of the C-O ether bond, particularly the one closer to the carboxyl group. This can result in the formation of shorter-chain perfluorinated compounds. For instance, the thermal transformation of hexafluoropropylene oxide dimer acid (HFPO-DA), another PFECA, has been shown to produce trifluoroacetic acid (TFA) and perfluoropropionic acid. nih.gov While specific degradation pathways for this compound are not extensively detailed in publicly available literature, it is plausible that similar mechanisms, including decarboxylation and ether bond cleavage, play a significant role in its transformation under various environmental conditions.

Chemical Persistence and Transformation Products

Like many PFAS compounds, this compound is expected to exhibit significant chemical persistence in the environment. The strong carbon-fluorine bonds contribute to its resistance to natural degradation processes. However, under specific conditions, it can undergo transformation.

During the manufacturing process of this compound via direct fluorination, byproducts can be formed. One such identified byproduct is a monoether-perfluorobutanoic acid (ether-PFBA). The formation of such byproducts highlights potential transformation pathways that can occur under industrial settings.

Environmental degradation processes, both biotic and abiotic, are key areas of research for all PFAS. While specific microbial or abiotic degradation studies on this compound are limited, general principles from related compounds can be inferred. For example, some polyfluoroalkyl substances can be transformed through oxidation or reduction processes in the environment. nih.gov It is hypothesized that under certain conditions, fluoroether carboxylic acids could break down into smaller fluorinated and non-fluorinated molecules. The identification of specific transformation products under various environmental scenarios remains an active area of research.

Table 1: Potential Transformation Products and Pathways

| Transformation Product | Potential Formation Pathway | Reference/Context |

|---|---|---|

| Ether-PFBA | Byproduct of direct fluorination synthesis | Industrial Process |

| Shorter-chain PFCAs | Thermal degradation, cleavage of ether bond | Analogous to other PFECAs nih.gov |

| Unstable perfluoroalcohols | Cleavage of ether C-O bonds | General PFECA degradation nih.govresearchgate.net |

Design of Chemically Diverse Derivatives

The chemical structure of this compound, with its ether linkage and carboxylic acid group, provides two primary handles for synthetic modification to create a diverse range of derivatives. These modifications can be used to alter the compound's physical, chemical, and biological properties for various applications.

For instance, the synthesis of perfluoroalkyl ethers can be achieved through various methods, including the reaction of perfluoroacyl fluorides with alcohols. google.com By choosing different fluorinated or non-fluorinated alcohols, the structure of the ether chain could be systematically varied. Additionally, strategies for the functionalization of perfluoroalkenes could be adapted to introduce different groups into the ether backbone. researchgate.net Research into the synthesis of novel perfluoroether fluids has demonstrated that variations in branching and the ratio of carbon to oxygen can significantly impact the physical properties of the resulting compounds. nasa.gov

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a wide array of other functionalities. Standard organic chemistry transformations can be employed to create esters, amides, acyl halides, and other derivatives. thermofisher.com

For example, the carboxylic acid can be converted to an acyl chloride, which can then react with various nucleophiles to form a library of derivatives. Pre-column derivatization techniques used for the analysis of perfluorocarboxylic acids, such as reaction with dicyclohexylcarbodiimide (DCC) or 2,4-dichloroaniline, demonstrate the reactivity of the carboxyl group and provide a basis for designing synthetic modifications. nih.gov The conversion of the carboxylic acid to an amine-containing group is another potential derivatization strategy, which can be achieved by coupling with a protected diamine followed by deprotection. thermofisher.com Such modifications would significantly alter the polarity and potential biological activity of the resulting molecules.

Table 2: Potential Derivative Classes from Acetic Acid Modification

| Derivative Class | General Transformation | Potential Reagents |

|---|---|---|

| Esters | Esterification | Alcohols, Acid/Base Catalysis |

| Amides | Amidation | Amines, Coupling Reagents (e.g., DCC) |

| Acyl Halides | Halogenation | Thionyl chloride, Oxalyl chloride |

| Alcohols | Reduction | Reducing agents (e.g., LiAlH4) |

Future Perspectives and Research Challenges for 2 2 Fluoroethoxy Acetic Acid

Development of Atom-Economical and Green Synthesis Routes

A significant challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. For 2-(2-Fluoroethoxy)acetic acid, future research will likely focus on creating more atom-economical and greener synthetic pathways. Traditional methods can sometimes involve hazardous reagents or produce significant waste.

Future research should prioritize the development of catalytic methods that minimize waste and utilize milder reaction conditions. For instance, exploring metal-free catalytic systems for the synthesis of complex molecules is a growing trend. organic-chemistry.org Methodologies that utilize molecular oxygen as a clean and abundant oxidant are particularly attractive from a green chemistry perspective. organic-chemistry.org The principles of atom economy, which emphasize the maximization of atoms from starting materials incorporated into the final product, will be a guiding principle. rsc.orgrsc.org Research into novel oxidation methods, such as those using Oxone as the sole oxidant, could provide efficient and environmentally friendly routes to derivatives. rsc.org

Unveiling Uncharted Reactivity and Transformation Pathways

The full reactive potential of this compound and its derivatives remains largely to be explored. The interplay between the carboxylic acid functionality, the ether linkage, and the fluorine atom presents a rich landscape for discovering novel chemical transformations. The ether group, while generally of low reactivity, could potentially serve as a point for chemical attack under specific conditions. service.gov.uk

Future investigations should aim to systematically study the reactivity of the molecule under various conditions, including photochemical and electrochemical transformations. service.gov.uk Understanding how the fluoroethoxy group influences the reactivity of the carboxylic acid and adjacent positions will be crucial. For example, the carbon-hydrogen bond on the carbon adjacent to the ether oxygen could be a target for functionalization. service.gov.uk Exploring its participation in cycloaddition reactions, cross-coupling processes, and other carbon-carbon and carbon-heteroatom bond-forming reactions will be essential for expanding its synthetic utility.

Advancements in Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into molecules often imparts specific biological activities. Consequently, the development of efficient methods for the asymmetric synthesis of chiral derivatives of this compound is a critical research frontier. Catalytic asymmetric synthesis has become a cornerstone for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries. chiralpedia.com

Future work in this area will likely involve the design and application of novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts. chiralpedia.comnumberanalytics.com Strategies such as asymmetric hydrogenation, alkylation, and fluorination will be key to accessing a diverse range of chiral building blocks. nih.govnih.govnih.gov The development of methods that allow for the stereoselective installation of the fluoroethoxy group or functionalization of the chiral backbone will be of particular importance. numberanalytics.comnih.govchiroblock.com The use of chiral auxiliaries, which have a long and successful history in asymmetric synthesis, will also continue to be a valuable tool. numberanalytics.comchiroblock.commdpi.com

Integration of Artificial Intelligence in Compound Design and Prediction

Expanding Applications in Emerging Fields of Chemical Science

While this compound and its analogues have found utility, particularly in the development of radiotracers for positron emission tomography (PET), there is significant potential to expand their applications into other emerging areas of chemical science. hzdr.dephysiology.orgrsc.org The unique properties conferred by the fluoroethoxy group, such as altered lipophilicity and metabolic stability, can be leveraged in various contexts.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluoroethoxy)acetic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution, where 2-fluoroethanol reacts with chloroacetic acid derivatives under alkaline conditions. Etherification is typically performed in polar aprotic solvents (e.g., DMF or THF) with catalysts like K₂CO₃ .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of 2-fluoroethanol to chloroacetic acid) are critical. Excess base (e.g., NaOH) ensures deprotonation of intermediates, but over-alkaline conditions may hydrolyze the fluoroethoxy group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures refines the product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo Kα radiation) resolves bond lengths (C-F: ~1.39 Å; C-O: ~1.43 Å) and dihedral angles between the fluoroethoxy and acetic acid moieties .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in esterification or amidation reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the adjacent carbon, enhancing nucleophilic attack in esterification (e.g., with methanol/H⁺) or amidation (e.g., with EDCI/DMAP) .

- Steric Considerations : The fluoroethoxy group’s small size minimizes steric hindrance, enabling efficient coupling with bulky amines or alcohols. Kinetic studies show a 15–20% rate increase compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., COX-2) with crystallographic binding studies to confirm active conformations .

- Batch Variability : Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to exclude impurities as confounding factors .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., pH 7.4 buffer, 37°C) to isolate structural-activity relationships .

Q. How can computational modeling predict the thermodynamic stability of this compound in aqueous environments?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute Gibbs free energy (ΔG) of hydrolysis. Fluorine’s electronegativity stabilizes the transition state, reducing ΔG by ~5 kcal/mol vs. ethoxy analogs .

- MD Simulations : GROMACS simulations (TIP3P water model) predict hydration shells and hydrogen-bonding interactions, revealing preferential solvation at the carboxylic acid group .

Q. What role does this compound play in designing fluorinated polymers for biomedical applications?

Methodological Answer:

- Monomer Design : Incorporate the compound into polyesters via ring-opening polymerization (ROP) of cyclic lactones. The fluoroethoxy group enhances hydrophobicity, reducing water uptake by ~30% in polymer matrices .

- Drug Delivery : PEGylation of the carboxylic acid group improves biocompatibility. In vitro studies show controlled release kinetics (e.g., 72-hour sustained doxorubicin release) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.